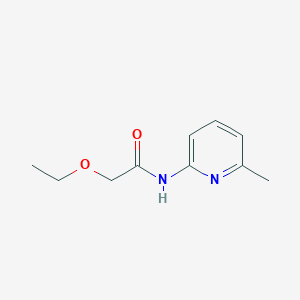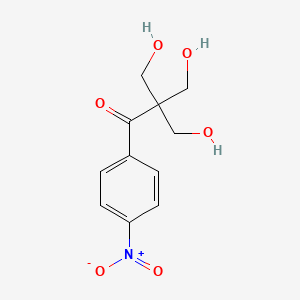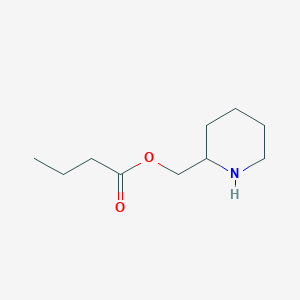![molecular formula C12H19N3O B12583723 3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole CAS No. 603068-02-6](/img/structure/B12583723.png)
3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole is a heterocyclic compound that features a unique structure combining a piperidine ring with an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of β-hydroxy amides, which undergo cyclodehydration using reagents such as Deoxo-Fluor® . The reaction is carried out at room temperature, and the resulting oxazoline can be further oxidized to the oxazole using manganese dioxide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of flow reactors allows for better control of reaction conditions and minimizes the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole can undergo various chemical reactions, including:
Oxidation: The oxazoline ring can be oxidized to the corresponding oxazole using reagents like manganese dioxide.
Reduction: Reduction reactions can modify the oxazole ring, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Manganese dioxide, DBU, bromotrichloromethane.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions include various oxazole derivatives, which can have different biological activities and properties .
Scientific Research Applications
3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Oxazole: A simpler structure with similar biological activities.
Isoxazole: Another heterocyclic compound with one nitrogen and one oxygen atom in a five-membered ring.
Thiazole: Contains sulfur instead of oxygen, with different chemical properties and applications.
Uniqueness
3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole is unique due to its combination of a piperidine ring with an oxazole ring, providing a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for drug discovery and other scientific research applications .
Properties
CAS No. |
603068-02-6 |
|---|---|
Molecular Formula |
C12H19N3O |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
3-(1-ethylpiperidin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C12H19N3O/c1-2-15-8-4-3-5-10(15)11-9-6-7-13-12(9)16-14-11/h10,13H,2-8H2,1H3 |
InChI Key |
QXVCYLUUINHAMM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCCC1C2=NOC3=C2CCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(2-methoxyphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12583648.png)



![2-Methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1-benzothiophene](/img/structure/B12583663.png)

![1,3,5-Trimethyl-2-[(oct-1-yn-1-yl)sulfanyl]benzene](/img/structure/B12583681.png)

propanedinitrile](/img/structure/B12583687.png)

![N~1~-[1-(4-Chlorophenyl)propan-2-yl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12583704.png)
![S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate](/img/structure/B12583717.png)

